2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine
Overview
Description
2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chloromethyl group at the second position and a methoxyethyl group at the nitrogen atom of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Substitution with Methoxyethylamine: The final step involves the substitution of the amine group with 2-methoxyethylamine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyethyl group or the quinazoline ring.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amines.
Oxidation Products: Oxidized derivatives of the methoxyethyl group or the quinazoline ring.
Condensation Products: Imines or amides formed from reactions with carbonyl compounds.
Scientific Research Applications
2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)quinazolin-4-amine: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
N-(2-methoxyethyl)quinazolin-4-amine: Lacks the chloromethyl group, which may influence its reactivity in nucleophilic substitution reactions.
4-aminoquinazoline: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness
2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine is unique due to the presence of both the chloromethyl and methoxyethyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups enable a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-17-7-6-14-12-9-4-2-3-5-10(9)15-11(8-13)16-12/h2-5H,6-8H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQYDFRXJHRJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203968 | |
Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-15-9 | |
Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(2-methoxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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